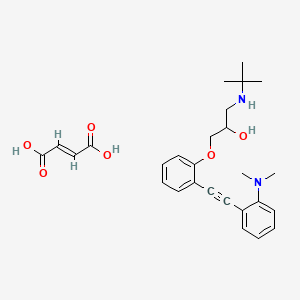
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a propanol moiety. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves multiple steps, including the formation of the phenyl ring, the introduction of the dimethylamino group, and the attachment of the propanol moiety. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers study the compound’s effects on biological systems, including its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various medical conditions.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2-((2-(Dimethylamino)phenyl)ethynyl)phenoxy)-3-((1,1-dimethylethyl)amino)-2-propanol fumarate include other phenyl-ethynyl derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and its specific chemical properties. These characteristics make it particularly valuable for certain applications, such as drug development and material science.
Properties
CAS No. |
126661-32-3 |
|---|---|
Molecular Formula |
C27H34N2O6 |
Molecular Weight |
482.6 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-[2-[2-(dimethylamino)phenyl]ethynyl]phenoxy]propan-2-ol |
InChI |
InChI=1S/C23H30N2O2.C4H4O4/c1-23(2,3)24-16-20(26)17-27-22-13-9-7-11-19(22)15-14-18-10-6-8-12-21(18)25(4)5;5-3(6)1-2-4(7)8/h6-13,20,24,26H,16-17H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
WARZKQVNGFYFLJ-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#CC2=CC=CC=C2N(C)C)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,3-Dithietan-2-ylidene)-3-oxo-3-[(propan-2-yl)oxy]propanoate](/img/structure/B14272476.png)
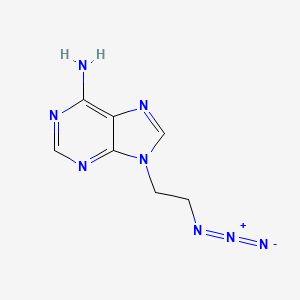
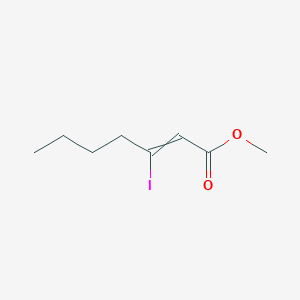
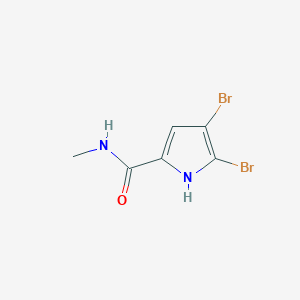


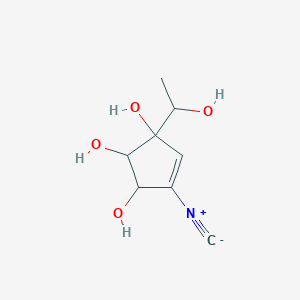
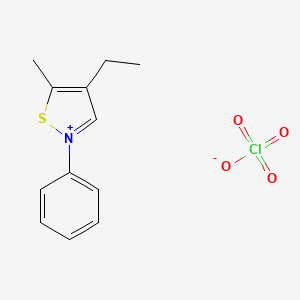

![1,1'-Sulfanediylbis[2-bromo-4,5-bis(methylsulfanyl)benzene]](/img/structure/B14272526.png)

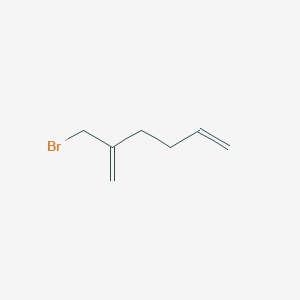
![2-[(2-Bromophenyl)methyl]-3-methylcyclohex-2-en-1-one](/img/structure/B14272550.png)
![N-{2-[(Z)-(2-Amino-1,3,3-tricyanoprop-2-en-1-ylidene)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14272564.png)
